N1-benzyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide
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Overview
Description
N1-benzyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide is a complex organic compound known for its versatile applications in scientific research. This compound is characterized by its unique structure, which includes a benzyl group, a phenylmorpholino moiety, and an oxalamide linkage. It is used in various fields such as drug synthesis, catalysis, and material science advancements.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-benzyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of benzylamine with oxalyl chloride to form N-benzyl oxalamide. This intermediate is then reacted with 2-(2-phenylmorpholino)ethylamine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N1-benzyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or phenylmorpholino moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl or phenylmorpholino derivatives.
Scientific Research Applications
N1-benzyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of N1-benzyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate. The pathways involved often include signal transduction mechanisms that lead to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- N1-benzyl-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide
- N1-benzyl-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide
Uniqueness
N1-benzyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide stands out due to its specific structural features, which confer unique reactivity and biological activity. Compared to similar compounds, it may offer distinct advantages in terms of stability, solubility, and efficacy in various applications.
Properties
IUPAC Name |
N'-benzyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c25-20(21(26)23-15-17-7-3-1-4-8-17)22-11-12-24-13-14-27-19(16-24)18-9-5-2-6-10-18/h1-10,19H,11-16H2,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUENPNOMBSUDKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCNC(=O)C(=O)NCC2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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